molecular formula C13H12O2 B8621275 4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one

4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one

Cat. No.: B8621275
M. Wt: 200.23 g/mol
InChI Key: ZOURXKFZPQSQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-cyclopropyl-5-ethenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H12O2/c1-2-8-5-6-10-11(7-15-13(10)14)12(8)9-3-4-9/h2,5-6,9H,1,3-4,7H2

InChI Key

ZOURXKFZPQSQIV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C2=C(C=C1)C(=O)OC2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-4-cyclopropyl-2-benzofuran-1(3H)-one (760 mg, 3.004 mmol), potassium vinyltrifluoroborate (805 mg, 6.008 mmol) and Pd(dppf)Cl2 (100 mg) in 20 mL of TEA and 20 mL of EtOH was heated to reflux under N2 for 8 hours. When TLC showed complete reaction most of the solvent was removed, and the residue was dissolved in EtOAc (100 mL). The solution was washed with 0.1 N HCl, sodium bicarbonate, and brine, dried over sodium sulfate, filtered and concentrated. The resulting oil was purified by column chromatography to give 4-cyclopropyl-5-vinyl-2-benzofuran-1(3H)-one.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

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